molecular formula C18H13ClN2O2S2 B15105121 N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15105121
M. Wt: 388.9 g/mol
InChI Key: SYDDIJZKZYKYCG-UHFFFAOYSA-N
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Description

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiazole ring, an oxathiine ring, and a carboxamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the oxathiine ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to its use in developing treatments for various diseases.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets within cells. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the benzothiazole and oxathiine rings.

    Bis(4-fluorophenyl)methanone: Another compound with a similar aromatic core but different functional groups.

Uniqueness

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of a benzothiazole ring, an oxathiine ring, and a carboxamide group. This unique structure gives it distinct chemical and biological properties that are not found in simpler aromatic compounds.

Properties

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13ClN2O2S2/c19-12-6-7-13-14(10-12)25-18(20-13)21-17(22)15-16(24-9-8-23-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21,22)

InChI Key

SYDDIJZKZYKYCG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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